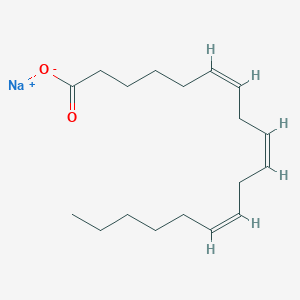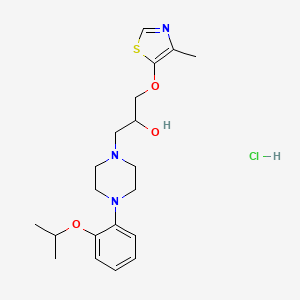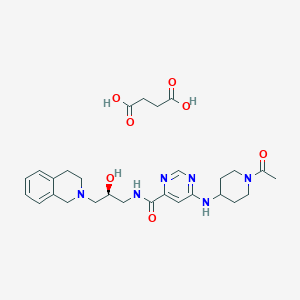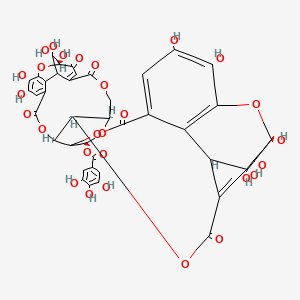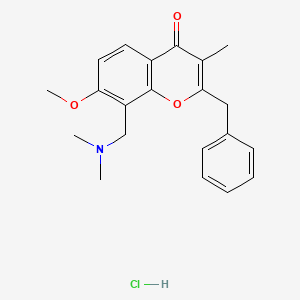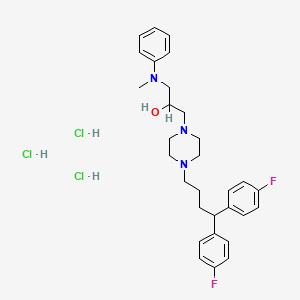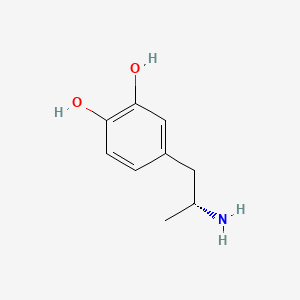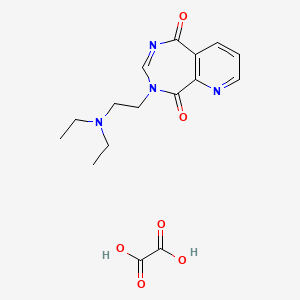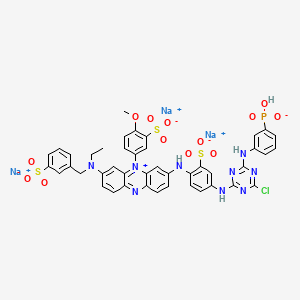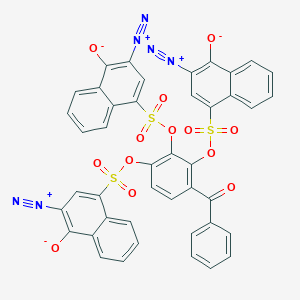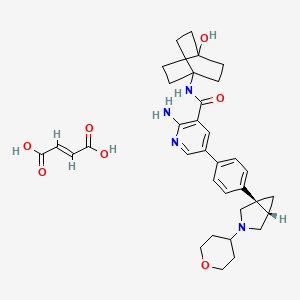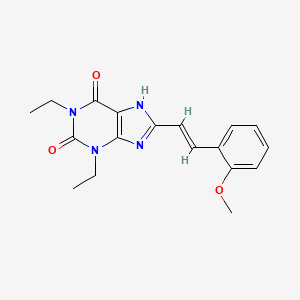
(E)-1,3-Diethyl-8-(2-methoxystyryl)xanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(E)-1,3-Diethyl-8-(2-methoxystyryl)xanthine” is a mouthful, but let’s break it down It’s a xanthine derivative with an interesting twist: a methoxystyryl group attached to the eighth position Xanthines are a class of alkaloids found in various natural sources, including coffee, tea, and cocoa They exhibit stimulating effects due to their antagonism of adenosine receptors
準備方法
Synthetic Routes::
Chemical Synthesis: The compound can be synthesized via a multistep process. One common route involves starting with theobromine (another xanthine) and introducing the ethyl and methoxystyryl groups. The key steps include alkylation and condensation reactions.
Chemoenzymatic Synthesis: Enzymes can selectively modify xanthine precursors to yield the desired compound. This approach is more environmentally friendly and efficient.
- Alkylation: Ethylation typically involves treating theobromine with ethyl halides (e.g., ethyl bromide) in a solvent like DMF (dimethylformamide).
- Condensation: The methoxystyryl group can be introduced via a Knoevenagel condensation with an aldehyde (e.g., vanillin) under basic conditions.
Industrial Production::
化学反応の分析
Reactions::
Oxidation: The compound can undergo oxidative processes, leading to various oxidation states of the xanthine core.
Substitution: Nucleophilic substitution reactions can modify the ethyl or methoxystyryl groups.
Reduction: Reduction of the double bond in the styryl group may yield different analogs.
Ethylating Agents: Ethyl bromide, ethyl iodide.
Condensation Reagents: Base (e.g., sodium hydroxide), aldehydes (e.g., vanillin).
Oxidizing Agents: Peroxides, metal catalysts.
- The main product is “(E)-1,3-Diethyl-8-(2-methoxystyryl)xanthine” itself.
- Byproducts may include regioisomers and stereoisomers.
科学的研究の応用
Medicine: Investigated for its potential as an adenosine receptor antagonist in neurological disorders (e.g., Parkinson’s disease).
Chemistry: Used as a building block for designing novel xanthine-based drugs.
Industry: Possible applications in materials science (e.g., organic semiconductors).
作用機序
- The compound likely exerts its effects by blocking adenosine receptors (A1 and A2A), leading to increased alertness and vasodilation.
- Molecular targets include the central nervous system and cardiovascular system.
類似化合物との比較
Similar Compounds: Theobromine, caffeine, theophylline.
Uniqueness: The methoxystyryl group sets it apart, potentially influencing its pharmacological properties.
特性
CAS番号 |
155271-38-8 |
|---|---|
分子式 |
C18H20N4O3 |
分子量 |
340.4 g/mol |
IUPAC名 |
1,3-diethyl-8-[(E)-2-(2-methoxyphenyl)ethenyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C18H20N4O3/c1-4-21-16-15(17(23)22(5-2)18(21)24)19-14(20-16)11-10-12-8-6-7-9-13(12)25-3/h6-11H,4-5H2,1-3H3,(H,19,20)/b11-10+ |
InChIキー |
AXWPZCCFPAIGJV-ZHACJKMWSA-N |
異性体SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC=CC=C3OC |
正規SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


